molecular formula C19H28N2O B1603950 Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898763-54-7

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Cat. No. B1603950
CAS RN: 898763-54-7
M. Wt: 300.4 g/mol
InChI Key: XSAVQMRTDVCFBG-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CMPK) is an important organic compound used in a variety of scientific applications. It is a cyclic ketone that has a molecular weight of 216.3 g/mol and a melting point of 183-185°C. CMPK is a versatile compound that is widely used in the synthesis of various organic compounds and as a reagent in organic reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial materials. In addition, CMPK has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

Catalytic Applications

Ketones with specific substituents have been investigated for their roles in catalytic processes. For instance, N-aryl-substituted oxazolidinone-containing ketones have shown promise in asymmetric epoxidation, catalyzing the epoxidation of various olefins. This process benefits from electronic effects introduced by electron-withdrawing groups on the catalyst, highlighting the potential for tailored ketone compounds in enhancing selectivity and efficiency in catalysis (Shu et al., 2003).

Materials Science

In materials science, ketone-functionalized compounds have been utilized in the design of stable and effective catalysts for oxidation reactions. For example, sulfonamide-substituted iron phthalocyanine derivatives exhibit remarkable stability under oxidative conditions, suggesting the utility of ketone-functionalized compounds in developing durable materials for chemical processes (Işci et al., 2014).

Organic Synthesis

Ketones play a crucial role in organic synthesis, serving as intermediates in various reactions. The selective oxidation of cyclohexane to cyclohexanone, for example, is a critical step in the production of nylon. A dual-supported Pd–Lewis acid catalyst has been developed for the hydrogenation of phenol to cyclohexanone, showcasing a novel approach to achieving high selectivity and conversion efficiency (Liu et al., 2009). Additionally, the hydrodeoxygenation of aliphatic ketones over alkali-treated catalysts highlights a method for converting ketones to alkanes, demonstrating the versatility of ketone compounds in synthetic applications (Kong et al., 2013).

Safety and Hazards

For safety and hazards related to Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, it’s recommended to refer to its Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

cyclohexyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAVQMRTDVCFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643004
Record name Cyclohexyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898763-54-7
Record name Cyclohexyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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